(R)-1-(pyridin-2-yl)propan-1-amine
Overview
Description
®-1-(pyridin-2-yl)propan-1-amine is a chiral amine compound with a pyridine ring attached to a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(pyridin-2-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Chiral Catalyst: A chiral catalyst is used to ensure the formation of the ®-enantiomer.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to optimize yield and enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(pyridin-2-yl)propan-1-amine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and scalability.
Purification Techniques: Employing advanced purification techniques such as chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(pyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The pyridine ring allows for substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxides: Resulting from oxidation reactions.
Amine Derivatives: Formed through reduction processes.
Substituted Pyridines: Produced via substitution reactions.
Scientific Research Applications
®-1-(pyridin-2-yl)propan-1-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(pyridin-2-yl)propan-1-amine involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways: It may modulate biochemical pathways, leading to desired biological effects.
Binding Affinity: The chiral nature of the compound can influence its binding affinity and selectivity towards targets.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(pyridin-2-yl)propan-1-amine: The enantiomer of the compound with different stereochemistry.
2-(pyridin-2-yl)ethanamine: A structurally similar compound with a shorter carbon chain.
3-(pyridin-2-yl)propan-1-amine: A positional isomer with the amine group at a different position.
Uniqueness
®-1-(pyridin-2-yl)propan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
(1R)-1-pyridin-2-ylpropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-7(9)8-5-3-4-6-10-8/h3-7H,2,9H2,1H3/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIBPNACTHQUIK-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CC=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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